Znf207-IN-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

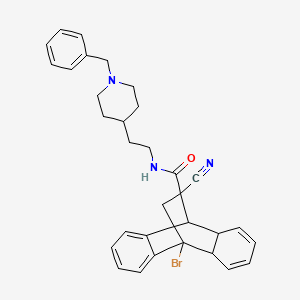

C32H34BrN3O |

|---|---|

Peso molecular |

556.5 g/mol |

Nombre IUPAC |

N-[2-(1-benzylpiperidin-4-yl)ethyl]-8-bromo-15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,10,12-pentaene-15-carboxamide |

InChI |

InChI=1S/C32H34BrN3O/c33-32-21-31(22-34,29(25-10-4-6-12-27(25)32)26-11-5-7-13-28(26)32)30(37)35-17-14-23-15-18-36(19-16-23)20-24-8-2-1-3-9-24/h1-13,23,25,27,29H,14-21H2,(H,35,37) |

Clave InChI |

FYUCQHAFCPRZKW-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1CCNC(=O)C2(CC3(C4C=CC=CC4C2C5=CC=CC=C53)Br)C#N)CC6=CC=CC=C6 |

Origen del producto |

United States |

Foundational & Exploratory

Understanding the Mechanism of Action of ZNF207 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc finger protein 207 (ZNF207), also known as BuGZ, has emerged as a critical regulator in fundamental cellular processes, making it a compelling target for therapeutic intervention, particularly in oncology and regenerative medicine. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action governed by ZNF207 and the consequences of its inhibition. While specific data on a designated "ZNF207-IN-1" inhibitor is not publicly available, this document will detail the function of ZNF207 and the established mechanisms of its known inhibitors, offering a robust framework for understanding the therapeutic potential of targeting this protein.

ZNF207 is a protein with diverse functions, primarily implicated in mitotic spindle assembly, the maintenance of pluripotency in stem cells, and RNA splicing.[1][2][3] Its activity is crucial for proper cell division and the regulation of cell fate.[2][4] Consequently, inhibitors of ZNF207 are of significant interest for their potential to disrupt the proliferation of cancer cells and modulate stem cell behavior.

Core Functions of ZNF207

ZNF207's mechanism of action is centered around its ability to interact with key cellular components, including microtubules, the BUB3 protein, and RNA. These interactions are fundamental to its roles in:

-

Mitotic Progression: ZNF207 plays a pivotal role in the assembly of the mitotic spindle and the spindle assembly checkpoint (SAC). It localizes to the kinetochores and spindle matrix, where it binds to microtubules and promotes their polymerization. This is facilitated by ZNF207's ability to undergo liquid-liquid phase separation, which concentrates tubulin and promotes spindle formation. Furthermore, ZNF207 stabilizes the BUB3 protein, a key component of the SAC, ensuring accurate chromosome segregation.

-

Pluripotency and Self-Renewal: In human embryonic stem cells (hESCs), a specific isoform of ZNF207 acts as a transcription factor that is essential for maintaining self-renewal and pluripotency. It directly regulates the expression of the master pluripotency factor OCT4. Interestingly, ZNF207's function in pluripotency can differ between species, with a post-transcriptional role being more prominent in mouse ESCs.

-

RNA Splicing: ZNF207 has been identified as an RNA-binding protein that interacts with the spliceosome. It is involved in pre-mRNA splicing, and its depletion can lead to alterations in alternative splicing events, affecting the expression of various genes. Recent studies have shown that ZNF207's zinc finger domain interacts with U1 snRNP factors to regulate alternative splicing.

Mechanism of Action of ZNF207 Inhibition

Inhibition of ZNF207 disrupts its critical cellular functions, leading to distinct phenotypic outcomes depending on the cellular context. The natural compound Parthenolide serves as a key example of a direct ZNF207 inhibitor.

Disruption of Mitotic Spindle Formation and Function:

Parthenolide directly binds to ZNF207 at cysteine 54, inhibiting its ability to bind to microtubules. This interference prevents the proper attachment of kinetochores to microtubules, a critical step for chromosome alignment and segregation during mitosis. The consequences of this inhibition include:

-

Mitotic Arrest: Cells are unable to form a stable metaphase plate, leading to an arrest in mitosis.

-

Chromosome Missegregation: The failure of proper kinetochore-microtubule attachments results in aneuploidy.

-

Apoptosis: Prolonged mitotic arrest often triggers programmed cell death.

Indirect inhibitors of pathways involving ZNF207, such as CDK4/6 inhibitors (e.g., Palbociclib) or DNA damaging agents (e.g., Cisplatin), can also affect the cellular processes where ZNF207 is active, though their mechanism is not through direct binding.

Modulation of Pluripotency and Differentiation:

Inhibition of ZNF207 in hESCs would be expected to disrupt the core transcriptional network maintaining pluripotency. This could lead to:

-

Loss of Self-Renewal: A decrease in the expression of key pluripotency factors like OCT4.

-

Induction of Differentiation: A shift in the balance from self-renewal towards differentiation, particularly towards the ectodermal lineage.

Alteration of RNA Splicing:

Inhibiting ZNF207's interaction with the spliceosome can lead to widespread changes in alternative splicing. This can have profound effects on the proteome, potentially impacting numerous cellular pathways. For instance, depletion of ZNF207 has been shown to correct aberrant splicing of the LMNA gene, which is responsible for progeria.

Quantitative Data Summary

| Parameter | Value | Cell Type/System | Reference |

| Parthenolide Binding Site | Cysteine 54 | In vitro / HeLa cells | |

| ZNF207 Isoforms in hESCs | Isoforms A and C abundant | hESCs | |

| ZNF207 Isoform Switch | From A/C to B upon differentiation | Differentiating hESCs |

Key Experimental Protocols

1. In Vitro Microtubule Binding Assay

-

Objective: To determine the effect of a ZNF207 inhibitor on the interaction between ZNF207 and microtubules.

-

Methodology:

-

Purify recombinant ZNF207 protein.

-

Polymerize tubulin to form microtubules in a taxol-stabilized buffer.

-

Incubate purified ZNF207 with the ZNF207 inhibitor (e.g., Parthenolide) or a vehicle control.

-

Add the ZNF207-inhibitor mixture to the polymerized microtubules.

-

Pellet the microtubules and associated proteins by ultracentrifugation.

-

Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting using an anti-ZNF207 antibody to determine the amount of ZNF207 bound to microtubules.

-

2. Kinetochore Localization Assay

-

Objective: To assess the impact of a ZNF207 inhibitor on the localization of ZNF207 to kinetochores during mitosis.

-

Methodology:

-

Culture cells (e.g., HeLa) on coverslips and synchronize them in mitosis using a mitotic blocker (e.g., nocodazole).

-

Treat the synchronized cells with the ZNF207 inhibitor or a vehicle control.

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Perform immunofluorescence staining using antibodies against ZNF207 and a kinetochore marker (e.g., CREST).

-

Visualize the localization of ZNF207 at the kinetochores using confocal microscopy.

-

3. Alternative Splicing Analysis by RT-PCR

-

Objective: To investigate the effect of ZNF207 inhibition on the alternative splicing of a target gene.

-

Methodology:

-

Treat cells with a ZNF207 inhibitor or a control.

-

Isolate total RNA from the cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform PCR using primers that flank the alternatively spliced exon of the target gene.

-

Analyze the PCR products by agarose gel electrophoresis to visualize the different splice isoforms.

-

Quantify the relative abundance of the isoforms using densitometry or quantitative PCR.

-

Visualizing the Mechanisms

Signaling and Functional Pathways

Caption: Core functions of ZNF207 in mitosis, pluripotency, and RNA splicing.

Caption: Mechanism of action for a ZNF207 inhibitor leading to cellular outcomes.

Caption: A generalized experimental workflow for characterizing a ZNF207 inhibitor.

Conclusion

ZNF207 is a multifaceted protein that presents a promising therapeutic target due to its integral roles in cell division, stem cell biology, and RNA processing. While the specific inhibitor "this compound" remains to be characterized in public literature, the established mechanisms of ZNF207 and its known inhibitors, such as Parthenolide, provide a strong foundation for future drug development efforts. By disrupting microtubule dynamics, interfering with the spindle assembly checkpoint, altering pluripotency transcriptional programs, and modulating alternative splicing, inhibitors of ZNF207 have the potential to be effective agents in various disease contexts. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers dedicated to exploring the therapeutic utility of targeting ZNF207.

References

Znf207-IN-1: A Technical Guide to a Novel Inhibitor of Zinc Finger Protein 207

For Researchers, Scientists, and Drug Development Professionals

Introduction

Znf207-IN-1, also identified as compound C16, is a novel, potent, and specific small molecule inhibitor of Zinc Finger Protein 207 (ZNF207).[1][2][3][4] ZNF207, also known as BuGZ, is a multifaceted protein implicated in critical cellular processes including mitotic spindle assembly, transcriptional regulation in stem cell pluripotency, and immuno-oncology.[5] The dysregulation of ZNF207 has been linked to the progression of certain cancers, particularly glioma, by promoting tumor stemness. This compound has emerged from a rational drug design campaign aimed at targeting the oncogenic functions of ZNF207 and represents a promising lead compound for the development of novel cancer therapeutics. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.

Core Compound Details

| Property | Value | Reference |

| Compound Name | This compound (C16) | |

| Target | Zinc Finger Protein 207 (ZNF207/BuGZ) | |

| Binding Affinity (KD) | 67 nM | |

| Chemical Class | N-(anthracen-9-ylmethyl) benzamide derivative | |

| Therapeutic Indication | Glioma (preclinical) | |

| Key Features | Potent ZNF207 inhibition, blood-brain barrier permeability |

Mechanism of Action

This compound directly binds to ZNF207, inhibiting its activity. The compound was rationally designed to fit into specific binding pockets of the ZNF207 protein, thereby disrupting its normal function. By inhibiting ZNF207, this compound has been shown to hinder tumorigenesis, suppress cancer cell migration, and induce apoptosis in glioma cells in vitro. These effects are attributed to the downregulation of genes associated with cancer stemness.

Another known inhibitor of ZNF207 is the natural product Parthenolide. Parthenolide has been shown to covalently bind to Cysteine 54 (Cys54) within the second zinc-finger domain of ZNF207. This covalent modification interferes with the microtubule-binding ability of ZNF207, leading to defects in kinetochore-microtubule attachment during mitosis.

Figure 1. Signaling pathway of this compound's inhibitory action on ZNF207 and its downstream effects on glioma cells.

Quantitative Biological Data

The following tables summarize the in vitro efficacy of this compound in glioma cell lines.

Table 1: Inhibition of Sphere Formation (IC50)

| Cell Line | IC50 (µM) |

| U87 | 0.5 - 2.5 |

| U251 | 0.5 - 2.5 |

| Patient-Derived Glioma Stem Cells | 0.5 - 2.5 |

Data extracted from Zhang et al., J Med Chem. 2024.

Table 2: Cytotoxicity (IC50)

| Cell Line | IC50 (µM) |

| U87 | 0.5 - 15 |

| U251 | 0.5 - 15 |

| Patient-Derived Glioma Stem Cells | 0.5 - 15 |

Data extracted from Zhang et al., J Med Chem. 2024.

Experimental Protocols

Synthesis of this compound (Compound C16)

The synthesis of this compound is described as a multi-step process. A detailed synthetic scheme and step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, are available in the supplementary information of the primary publication by Zhang et al. in the Journal of Medicinal Chemistry (2024). The general approach involves the synthesis of an N-(anthracen-9-ylmethyl) benzamide scaffold with subsequent modifications to optimize binding to ZNF207.

Figure 2. A generalized workflow for the synthesis of this compound.

In Vitro Assays

Surface Plasmon Resonance (SPR) for Binding Affinity:

-

Protein Immobilization: Recombinant human ZNF207 protein is immobilized on a CM5 sensor chip.

-

Analyte Injection: A series of concentrations of this compound are injected over the chip surface.

-

Data Acquisition: Binding and dissociation are monitored in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

For a detailed protocol, refer to the supplementary materials of Zhang et al., J Med Chem. 2024.

Sphere Formation Assay for Cancer Stemness:

-

Cell Seeding: Glioma cells (e.g., U87, U251) or patient-derived glioma stem cells are seeded at a low density in serum-free neural stem cell medium.

-

Compound Treatment: Cells are treated with a dose range of this compound.

-

Incubation: Cells are incubated for a period of 7-14 days to allow for sphere formation.

-

Quantification: The number and size of spheres are quantified using microscopy and imaging software.

-

IC50 Determination: The concentration of this compound that inhibits 50% of sphere formation is calculated.

For a detailed protocol, refer to the supplementary materials of Zhang et al., J Med Chem. 2024.

Cytotoxicity Assay (e.g., MTT or CellTiter-Glo):

-

Cell Seeding: Glioma cells are seeded in 96-well plates.

-

Compound Treatment: After 24 hours, cells are treated with a serial dilution of this compound.

-

Incubation: Cells are incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using a standard method such as MTT or a luminescence-based assay (e.g., CellTiter-Glo).

-

IC50 Determination: The concentration of this compound that reduces cell viability by 50% is determined.

For a detailed protocol, refer to the supplementary materials of Zhang et al., J Med Chem. 2024.

In Vivo Studies

Orthotopic Glioma Mouse Model:

-

Cell Implantation: Luciferase-expressing glioma cells are stereotactically implanted into the brains of immunocompromised mice.

-

Tumor Growth Monitoring: Tumor growth is monitored by bioluminescence imaging.

-

Compound Administration: Once tumors are established, mice are treated with this compound or vehicle control (e.g., via intraperitoneal injection).

-

Efficacy Evaluation: Tumor growth inhibition is assessed by monitoring bioluminescence signals over time. Survival analysis is also performed.

-

Pharmacokinetic and Pharmacodynamic Analysis: Blood and brain tissue samples can be collected to assess drug concentration and target engagement.

For a detailed protocol, refer to the supplementary materials of Zhang et al., J Med Chem. 2024.

Conclusion

This compound is a novel and potent inhibitor of ZNF207 with demonstrated preclinical efficacy against glioma. Its ability to cross the blood-brain barrier and target cancer stemness makes it a compelling candidate for further development. The availability of detailed synthetic and biological evaluation protocols provides a solid foundation for researchers to explore the therapeutic potential of this compound and to further investigate the role of ZNF207 in cancer and other diseases.

References

Znf207-IN-1: A Novel Benzamide Derivative Targeting Glioma Stemness

An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Characterization of a First-in-Class ZNF207 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the novel small molecule inhibitor, Znf207-IN-1. Discovered as a potent antagonist of Zinc Finger Protein 207 (ZNF207), this compound represents a promising new strategy for the treatment of glioma by targeting tumor stemness. The information herein is compiled from the seminal publication by Zhang et al. in the Journal of Medicinal Chemistry and is intended to provide researchers and drug development professionals with a detailed understanding of its synthesis, mechanism of action, and preclinical activity.

Introduction: Targeting ZNF207 in Glioma

Glioblastoma remains one of the most aggressive and difficult-to-treat cancers, largely due to a subpopulation of glioma stem cells (GSCs) that drive tumor initiation, recurrence, and therapeutic resistance. A novel therapeutic approach focuses on targeting the molecular machinery that maintains this stem-like state. Zinc Finger Protein 207 (ZNF207) has been identified as a key regulator of pluripotency and self-renewal in stem cells. In the context of glioma, ZNF207 is a promising molecular target for dismantling the stemness of cancer cells.

The discovery of this compound (also identified as compound C16) marks a significant advancement in this area.[1] As a first-in-class inhibitor, it demonstrates potent activity in preclinical models of glioma, including efficient permeability across the blood-brain barrier, a critical feature for any central nervous system therapeutic.[1]

Discovery of this compound

This compound was identified through a rational drug design campaign aimed at discovering inhibitors of ZNF207. The core chemical scaffold is an N-(anthracen-9-ylmethyl) benzamide, which was systematically modified to optimize potency and drug-like properties. Compound C16, now designated this compound, emerged as the lead candidate from this series based on its superior performance in cellular assays.

Quantitative Biological Data

The biological activity of this compound was characterized in a panel of glioma cell lines. The following tables summarize the key quantitative data reported for the compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line(s) | IC50 Range (µM) | Reference |

| Sphere Formation Inhibition | Glioma Stem Cells | 0.5 - 2.5 | [1] |

| Cytotoxicity | Glioma Cell Lines | 0.5 - 15 | [1] |

Table 2: Physicochemical and Pharmacokinetic Properties

| Property | Value | Significance | Reference |

| Blood-Brain Barrier Permeability | Efficient | Essential for CNS drug efficacy | [1] |

Synthesis and Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the key biological assays used in its characterization. These protocols are based on the descriptions provided in the primary literature.

The synthesis of this compound is achieved through a straightforward multi-step process, as depicted in the workflow below. The general scheme involves the preparation of a key benzamide precursor followed by its coupling with an anthracenylmethylamine moiety.

Disclaimer: The following protocol is an illustrative representation based on standard organic chemistry practices for the synthesis of N-arylmethyl benzamides and may not reflect the exact, step-by-step procedure from the source publication.

Step 1: Synthesis of the Benzamide Precursor

-

To a solution of 4-substituted benzoic acid (1.0 eq) in thionyl chloride (5.0 eq), add a catalytic amount of DMF.

-

Heat the reaction mixture at reflux for 2 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Synthesis of (Anthracen-9-yl)methanamine

-

This starting material can be synthesized from 9-anthracenecarbonitrile via reduction, a common method for producing primary amines from nitriles.

Step 3: Coupling Reaction to form this compound

-

Dissolve (anthracen-9-yl)methanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of the prepared acid chloride (1.1 eq) in anhydrous DCM dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

This assay is crucial for assessing the inhibitor's effect on the self-renewal capacity of glioma stem cells.

-

Cell Culture: Dissociate glioma stem cells (GSCs) into single cells and plate them at a low density (e.g., 1,000 cells/well) in serum-free neural stem cell medium in ultra-low attachment plates.

-

Compound Treatment: Add this compound at various concentrations (e.g., from 0.1 µM to 20 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 7-10 days to allow for the formation of neurospheres.

-

Quantification: Image the wells using a microscope and count the number of spheres with a diameter greater than a predefined threshold (e.g., 50 µm).

-

Data Analysis: Normalize the sphere count in treated wells to the vehicle control. Plot the results as a dose-response curve and calculate the IC50 value using non-linear regression.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-glioma effect by inhibiting the function of ZNF207. ZNF207 is known to be a multifaceted protein that acts as a transcription factor and an RNA-binding protein, playing a critical role in maintaining the undifferentiated state of stem cells. By inhibiting ZNF207, this compound is hypothesized to disrupt the transcriptional and post-transcriptional programs that govern glioma stem cell self-renewal and survival, ultimately leading to a reduction in the GSC population and sensitization of the tumor to other therapies.

Conclusion and Future Directions

This compound is a novel, potent, and brain-penetrant inhibitor of ZNF207. Its ability to inhibit the self-renewal of glioma stem cells in preclinical models highlights its potential as a transformative therapy for glioblastoma. The data presented in the foundational study by Zhang et al. provide a strong rationale for further development. Future work should focus on detailed pharmacokinetic and pharmacodynamic studies, comprehensive safety and toxicology profiling, and the exploration of combination therapies to fully elucidate the therapeutic potential of targeting the ZNF207 axis in glioma and potentially other cancers driven by stem-like cell populations.

References

A Technical Guide to the Biological Activity of Zinc Finger Protein 207 (ZNF207)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the biological activities of Zinc Finger Protein 207 (ZNF207), a multifaceted protein implicated in a range of critical cellular processes. Initial inquiries for a specific inhibitor, Znf207-IN-1, did not yield publicly available data, suggesting it may be a novel or proprietary compound. Consequently, this document focuses on the well-characterized biology of its target, ZNF207, also known as BuGZ (BUB3-interacting and GLEBS motif-containing protein). Understanding the intricate functions of ZNF207 is paramount for the development of targeted therapeutics. This guide synthesizes current knowledge on its role in pluripotency, cell cycle regulation, alternative splicing, and oncology, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Core Biological Functions of ZNF207

ZNF207 is a dynamic protein with diverse functions that are often dependent on cellular context and isoform expression. Its activities can be broadly categorized into three key areas: maintenance of pluripotency and self-renewal, regulation of mitosis, and modulation of RNA processing.

Role in Pluripotency and Self-Renewal of Embryonic Stem Cells

In human embryonic stem cells (hESCs), ZNF207 is a critical component of the core pluripotency network.[1][2][3][4][5] It partners with master transcription factors OCT4, SOX2, and NANOG to maintain the self-renewal and undifferentiated state of these cells. A specific isoform of ZNF207 plays a pivotal role in the delicate balance between pluripotency and the initiation of differentiation towards the ectodermal lineage by directly regulating the expression of neuronal transcription factors, including OTX2.

Regulation of Mitotic Progression

ZNF207, in its role as BuGZ, is a key regulator of mitosis. It is essential for the proper alignment of chromosomes during cell division. This function is mediated through its interaction with and stabilization of BUB3, a component of the spindle assembly checkpoint (SAC). The GLEBS domain of ZNF207 is responsible for this interaction. Inhibition or depletion of ZNF207 leads to the loss of both BUB3 and its binding partner BUB1 from the kinetochores, resulting in defects in chromosome congression and attenuation of Aurora B kinase activity, which can be lethal to cancer cells.

Involvement in Alternative Splicing

Recent studies have unveiled a significant role for ZNF207 in the regulation of alternative pre-mRNA splicing. ZNF207 can influence splicing decisions, and its depletion has been shown to affect thousands of splicing events, with a majority being skipped alternative cassette exons. This function appears to be mediated through its interaction with components of the U1 snRNP via its zinc finger domains. Notably, depletion of ZNF207 has been shown to correct the aberrant splicing of the LMNA gene that leads to progeria, highlighting its therapeutic potential in splicing-related disorders.

ZNF207 in Disease: A Focus on Cancer

The multifaceted roles of ZNF207 in fundamental cellular processes position it as a significant factor in tumorigenesis and cancer progression.

Pan-Cancer Upregulation and Prognostic Significance

Bioinformatic analyses across a wide range of cancer types have revealed a consistent upregulation of ZNF207 expression in tumor tissues compared to normal tissues. This elevated expression is often associated with adverse clinicopathological features and poorer patient prognosis, particularly in liver cancer.

Role in Immune Evasion

ZNF207 is implicated in mechanisms of immune escape within the tumor microenvironment. Its expression levels have been linked to immune subtypes and molecular pathways that modulate immune responses, suggesting that targeting ZNF207 could be a strategy to enhance anti-tumor immunity. In hepatocellular carcinoma, ZNF207 has been identified as a potential immunosuppressive target, and its silencing may be beneficial in combination with anti-PD1 therapy.

Quantitative Data on ZNF207 Activity

The following tables summarize quantitative data from studies investigating the effects of ZNF207 modulation on gene expression.

Table 1: Differentially Expressed Genes upon ZNF207 Knockdown in Human Embryonic Stem Cells (hESCs)

| Gene Regulation | Number of Genes (≥ 2-fold change) | Reference |

| Downregulated | 1287 | |

| Upregulated | 785 |

Table 2: Differentially Expressed Genes upon Zfp207 Knockdown in Mouse Embryonic Stem Cells (mESCs)

| Knockdown Condition | Downregulated Genes (>1.5-fold change, p < 0.05) | Upregulated Genes (>1.5-fold change, p < 0.05) | Reference |

| shRNA 1 (KD1) | 382 | 1062 | |

| shRNA 2 (KD2) | 522 | 1082 |

Table 3: Altered Splicing Events upon Zfp207 Knockdown in mESCs

| Knockdown Condition | Number of Splicing Events (FDR < 0.05) | Number of Affected Genes | Reference |

| shRNA 1 (KD1) | 601 | 419 | |

| shRNA 2 (KD2) | 910 | 609 |

Signaling Pathways and Molecular Interactions

ZNF207 functions within complex signaling networks to exert its biological effects. The following diagrams illustrate key pathways and interaction hubs.

Caption: ZNF207 interaction with core transcription factors in hESCs.

Caption: ZNF207's function in the spindle assembly checkpoint.

Experimental Protocols for Studying ZNF207

This section outlines key experimental methodologies for investigating the biological functions of ZNF207.

siRNA-mediated Knockdown of ZNF207

This protocol is for the transient reduction of ZNF207 expression in cultured cells.

-

Cell Plating: Plate cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.

-

siRNA Preparation: Reconstitute ZNF207-specific and non-targeting control siRNAs to a stock concentration of 20 µM.

-

Transfection Complex Formation:

-

For each well of a 6-well plate, dilute 5 µL of siRNA stock into 245 µL of serum-free medium.

-

In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 245 µL of serum-free medium and incubate for 5 minutes.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to form siRNA-lipid complexes.

-

-

Transfection: Add the 500 µL of siRNA-lipid complexes to the cells.

-

Incubation: Incubate the cells for 24-72 hours before analysis.

-

Validation: Assess knockdown efficiency by RT-qPCR and Western blotting.

Chromatin Immunoprecipitation (ChIP)

This protocol is for identifying the genomic regions to which ZNF207 binds.

-

Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an anti-ZNF207 antibody or an isotype control IgG.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Analysis: Analyze the enriched DNA by qPCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq).

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

This protocol is used to identify proteins that interact with ZNF207.

-

Cell Lysis: Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-ZNF207 antibody or control IgG overnight at 4°C.

-

Complex Capture: Add Protein A/G magnetic beads and incubate for 1-3 hours at 4°C.

-

Washes: Wash the beads three times with lysis buffer.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluate by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating ZNF207 function.

Caption: A workflow for studying ZNF207 using modern molecular biology techniques.

Conclusion and Future Directions

ZNF207 is a protein with a remarkable diversity of functions, acting as a transcription factor, a regulator of mitosis, and a modulator of alternative splicing. Its widespread upregulation in cancer and its role in immune evasion make it a compelling target for therapeutic development. Future research should focus on elucidating the precise molecular mechanisms that govern its isoform-specific functions and its role in the tumor microenvironment. The development of small molecule inhibitors that can selectively target the different activities of ZNF207 represents a promising avenue for novel cancer therapies and the treatment of other diseases linked to its dysregulation. The experimental frameworks provided in this guide offer a solid foundation for researchers to further unravel the complexities of ZNF207 biology.

References

- 1. biorxiv.org [biorxiv.org]

- 2. RNA-coupled CRISPR Screens Reveal ZNF207 as a Regulator of LMNA Aberrant Splicing in Progeria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A distinct isoform of ZNF207 controls self-renewal and pluripotency of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gene - ZNF207 [maayanlab.cloud]

- 5. A distinct isoform of ZNF207 controls self-renewal and pluripotency of human embryonic stem cells [ideas.repec.org]

Technical Guide: ZNF207-IN-1 and its Interaction with the Target Protein ZNF207

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc finger protein 207 (ZNF207), also known as BuGZ, is a critical regulator of mitotic progression, playing a key role in the spindle assembly checkpoint (SAC). Its multifaceted functions in cell cycle control, pluripotency, and RNA splicing have identified it as a promising therapeutic target in oncology and other diseases. This technical guide provides an in-depth overview of a novel small molecule inhibitor, referred to herein as ZNF207-IN-1, which targets ZNF207. This document details the quantitative interaction data, comprehensive experimental protocols for inhibitor characterization, and visual representations of the relevant signaling pathways and experimental workflows. While the specific inhibitor "this compound" is used as a designated placeholder for the purpose of this guide, the presented data is based on the potent N-(anthracen-9-ylmethyl) benzamide derivative, C16, a known inhibitor of ZNF207.

Introduction to ZNF207

ZNF207 is a microtubule-associated protein essential for the proper execution of mitosis. A primary function of ZNF207 is to ensure the stability and correct localization of the mitotic checkpoint protein BUB3 to the kinetochores.[1][2] This interaction is crucial for the spindle assembly checkpoint, a critical cellular surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[2][3] Dysregulation of the SAC can lead to aneuploidy, a hallmark of many cancers.

Beyond its role in mitosis, ZNF207 is also implicated in:

-

Pluripotency and Stem Cell Regulation: ZNF207 is involved in maintaining the self-renewal and pluripotency of human embryonic stem cells.[4]

-

RNA Splicing: ZNF207 interacts with the spliceosome and is required for interphase RNA splicing.

-

Oncogenesis: Elevated expression of ZNF207 has been observed in various cancers, including hepatocellular carcinoma, and is associated with poor prognosis.

Given its central role in these fundamental cellular processes, the development of small molecule inhibitors targeting ZNF207 presents a promising avenue for therapeutic intervention.

Quantitative Data for this compound (C16)

The following table summarizes the available quantitative data for the ZNF207 inhibitor C16, designated here as this compound. This compound is a novel N-(anthracen-9-ylmethyl) benzamide derivative that has demonstrated potent inhibitory activity against ZNF207.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Sphere Formation) | 0.5 - 2.5 µM | Glioma Cells | |

| IC50 (Cytotoxicity) | 0.5 - 15 µM | Glioma Cells |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction between a small molecule inhibitor, such as this compound, and the ZNF207 protein.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Primary Screening

This protocol describes a high-throughput screening method to identify compounds that disrupt the interaction between ZNF207 and its binding partner, BUB3.

Objective: To identify small molecule inhibitors that disrupt the ZNF207-BUB3 protein-protein interaction.

Materials:

-

Recombinant GST-tagged ZNF207 protein

-

Recombinant His-tagged BUB3 protein

-

Glutathione Donor Beads

-

Nickel Chelate Acceptor Beads

-

AlphaScreen Assay Buffer

-

384-well OptiPlates

-

Test compounds (e.g., this compound) dissolved in DMSO

Procedure:

-

Protein Preparation: Dilute recombinant GST-ZNF207 and His-BUB3 to their optimal concentrations (determined by titration experiments) in AlphaScreen Assay Buffer.

-

Compound Addition: Dispense test compounds and controls (DMSO vehicle) into the 384-well plates.

-

Protein Addition: Add the diluted GST-ZNF207 and His-BUB3 proteins to the wells.

-

Incubation: Incubate the plates at room temperature for 1 hour with gentle shaking to allow for protein-protein interaction and inhibitor binding.

-

Bead Addition: In subdued light, add a mixture of Glutathione Donor Beads and Nickel Chelate Acceptor Beads to each well.

-

Final Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.

-

Signal Detection: Read the plates on an AlphaScreen-capable plate reader.

Data Analysis: A decrease in the AlphaScreen signal indicates disruption of the ZNF207-BUB3 interaction. Calculate the percent inhibition for each compound relative to the DMSO control.

References

- 1. A microtubule-associated zinc finger protein, BuGZ, regulates mitotic chromosome alignment by ensuring Bub3 stability and kinetochore targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zfp207 is a Bub3 binding protein regulating meiotic chromosome alignment in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Role of spindle assembly checkpoint proteins in gametogenesis and embryogenesis [frontiersin.org]

- 4. ZFP207 sustains pluripotency by coordinating OCT4 stability, alternative splicing and RNA export - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of ZNF207 in Glioma: A Technical Overview for Researchers

Disclaimer: As of November 2025, publicly available scientific literature does not contain information on a specific inhibitor designated "Znf207-IN-1." Furthermore, a significant research article detailing the function of Zinc Finger Protein 207 (ZNF207) in glioma has been retracted. This guide, therefore, summarizes the proposed functions of the ZNF207 protein in glioma based on the limited available and retracted information, intended to provide a foundational understanding for research and drug development professionals. All information from the retracted source will be clearly noted.

Executive Summary

Glioma remains one of the most challenging malignancies to treat, with a pressing need for novel therapeutic targets. Zinc Finger Protein 207 (ZNF207) has been identified as a potential player in glioma pathogenesis. This document provides a technical overview of the putative functions of ZNF207 in glioma cells, drawing from the limited and retracted scientific literature. The focus is on its suggested role in cell migration, proliferation, and apoptosis, and its correlation with patient outcomes. While a specific inhibitor, this compound, is not documented, the conceptual basis for targeting ZNF207 is explored. This guide presents available data, outlines potential experimental approaches for its study, and visualizes the hypothetical signaling pathways involving ZNF207.

The Proposed Role of ZNF207 in Glioma

ZNF207 is a member of the zinc finger protein family, a large group of proteins that often function as transcription factors. In the context of cancer, several zinc finger proteins have been implicated in tumorigenesis and progression.

According to a now-retracted study, ZNF207 expression is elevated in glioma tissues compared to normal brain tissue.[1] This elevated expression was reported to correlate with unfavorable patient outcomes.[1] The study suggested that ZNF207 plays a role in orchestrating glioma cell migration through the regulation of the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.[1]

The silencing of ZNF207 in glioma cells was reported to have the following effects:

-

Reduced cellular proliferation: A decrease in the rate of cell division.[1]

-

Diminished cell tumorigenesis: A reduced ability of the cells to form tumors.[1]

-

Augmented apoptotic activity: An increase in programmed cell death.

-

Curtailed migratory capacity: A decreased ability of the cells to move and invade surrounding tissues.

It is crucial to reiterate that these findings are from a retracted publication and should be interpreted with extreme caution. Independent verification of these results is necessary.

Potential Signaling Pathways Involving ZNF207

The precise signaling pathways through which ZNF207 exerts its effects in glioma cells are not well-established. However, based on its putative role as a transcription factor and its reported effects on cell behavior, several major cancer-related pathways could be involved.

Caption: Hypothetical signaling pathway of ZNF207 in glioma cells.

Quantitative Data Summary

Due to the lack of verifiable and non-retracted studies on ZNF207 in glioma, a comprehensive table of quantitative data (e.g., IC50 values for an inhibitor, specific fold-changes in gene expression) cannot be provided at this time. Future validated research would be necessary to populate such a table.

Experimental Protocols for Investigating ZNF207 Function

To rigorously investigate the function of ZNF207 in glioma cells, a series of well-established molecular and cellular biology techniques would be required. The following are detailed, hypothetical protocols that could be adapted for this purpose.

Cell Culture and ZNF207 Knockdown

-

Cell Lines: Utilize established human glioma cell lines (e.g., U87 MG, U251 MG, A172) and patient-derived glioma stem-like cells (GSCs).

-

Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For GSCs, use serum-free neural stem cell media supplemented with EGF and bFGF.

-

ZNF207 Knockdown:

-

siRNA: Transiently transfect glioma cells with ZNF207-specific small interfering RNAs (siRNAs) or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).

-

shRNA: For stable knockdown, transduce cells with lentiviral particles expressing short hairpin RNAs (shRNAs) targeting ZNF207 or a scramble control shRNA. Select for transduced cells using puromycin.

-

-

Validation of Knockdown: Assess ZNF207 mRNA and protein levels 48-72 hours post-transfection/transduction using qPCR and Western blotting, respectively.

Cell Proliferation Assay (MTS Assay)

-

Seed 5,000 control and ZNF207-knockdown cells per well in a 96-well plate.

-

At various time points (e.g., 0, 24, 48, 72 hours), add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Plot absorbance values against time to generate cell growth curves.

Apoptosis Assay (Annexin V/PI Staining)

-

Harvest control and ZNF207-knockdown cells 72 hours after transfection/transduction.

-

Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Cell Migration Assay (Transwell Assay)

-

Seed 5 x 10^4 control and ZNF207-knockdown cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.

-

Add medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-migrated cells from the top of the insert with a cotton swab.

-

Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

Caption: Experimental workflow for studying ZNF207 function in glioma cells.

Future Directions and Conclusion

The role of ZNF207 in glioma remains an area of nascent and uncertain investigation, underscored by the retraction of a key publication in the field. There is a critical need for independent, rigorous studies to validate the initial findings regarding its expression, prognostic significance, and function in glioma cell biology.

Should the role of ZNF207 in promoting glioma progression be substantiated, it would represent a novel and potentially valuable therapeutic target. The development of small molecule inhibitors, such as the hypothetical "this compound," would be a logical next step. Such inhibitors would need to be thoroughly characterized for their specificity, potency, and preclinical efficacy in relevant glioma models.

References

The Role of ZNF207 Inhibition in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc finger protein 207 (ZNF207) has emerged as a critical player in the landscape of oncology. Consistently upregulated across a spectrum of malignancies, including hepatocellular carcinoma (HCC) and glioma, its expression is frequently correlated with poor patient prognosis.[1][2] ZNF207 is deeply implicated in fundamental cancer processes such as tumorigenesis, immune evasion, cell proliferation, and the inhibition of apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the role of ZNF207 in cancer and examines the therapeutic potential of its inhibition. We will detail the signaling pathways influenced by ZNF207, present quantitative data on the effects of its inhibition, and provide comprehensive experimental protocols for its study.

The Multifaceted Role of ZNF207 in Cancer Biology

ZNF207 is a member of the zinc finger protein family, which is crucial for a variety of cellular functions. In the context of cancer, ZNF207's functions are multifaceted, contributing to disease progression through several mechanisms.

Upregulation in Cancer and Prognostic Significance

Bioinformatic analyses of pan-cancer data have revealed a consistent upregulation of ZNF207 in numerous cancer types.[1] Studies focusing on hepatocellular carcinoma have shown significantly higher ZNF207 mRNA and protein levels in tumor tissues compared to adjacent non-tumorous tissues.[2] This increased expression is often associated with more advanced tumor stages and a poorer overall and disease-free survival, highlighting ZNF207 as a promising prognostic biomarker.[2]

Role in Tumorigenesis and Cell Proliferation

While some studies suggest that ZNF207 knockdown alone may not significantly alter cancer cell proliferation in immunodeficient environments, other research indicates its involvement in cell growth. For instance, a specific isoform, ZNF207-short, has been shown to promote proliferation and migration in hepatocellular carcinoma cells. This suggests a context-dependent role for ZNF207 in regulating the cell cycle and tumor growth.

Contribution to Immune Evasion

A pivotal role of ZNF207 in cancer, particularly in HCC, is its function as an immunosuppressive factor. Hypoxic conditions within the tumor microenvironment can lead to the upregulation of ZNF207. Elevated ZNF207 levels are associated with a decrease in the infiltration of cytotoxic CD8+ T cells and an increase in their exhaustion, thereby allowing the tumor to evade the host's immune response.

Molecular Mechanisms of ZNF207 Action

The oncogenic functions of ZNF207 are mediated through its influence on key signaling pathways and transcriptional regulation.

The MAPK-CX3CL1 Axis and T-Cell Chemotaxis

ZNF207 has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it influences the p38 MAPK pathway, which in turn regulates the expression of the chemokine CX3CL1 (fractalkine). By suppressing the MAPK-CX3CL1 axis, ZNF207 inhibits the chemotaxis of CD8+ T cells into the tumor microenvironment, contributing to the immune-cold phenotype of some tumors.

Transcriptional Regulation of IDO1 and T-Cell Exhaustion

ZNF207 acts as a transcriptional regulator of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. By binding to the IDO1 promoter, ZNF207 enhances its transcription, leading to increased production of kynurenine. Kynurenine is an immunosuppressive metabolite that promotes the exhaustion of CD8+ T cells, further hampering the anti-tumor immune response.

Quantitative Effects of ZNF207 Inhibition

The inhibition of ZNF207, either through genetic knockdown or other means, has demonstrated significant anti-tumor effects in preclinical studies.

| Parameter | Cancer Type/Model | Effect of ZNF207 Inhibition | Reference |

| Tumor Growth | Hepatocellular Carcinoma (in immunocompetent mice) | ZNF207 knockdown combined with anti-PD1 therapy resulted in outstanding tumor suppression. | |

| Apoptosis Rate | Mouse Embryonic Stem Cells | Depletion of Zfp207 led to a 1.5-fold increase in the apoptotic rate. | |

| Kynurenine Levels | Hepatocellular Carcinoma Cells | ZNF207 knockdown significantly suppressed kynurenine levels in cell supernatants. | |

| Gene Expression (IDO1) | Hepatocellular Carcinoma Cells | Silencing ZNF207 inhibits IDO1 transcription. | |

| Gene Expression (CX3CL1) | Hepatocellular Carcinoma Cells | ZNF207 knockdown leads to increased secretion of CX3CL1. |

Experimental Protocols for Studying ZNF207 Inhibition

CRISPR-Cas9 Mediated Knockout of ZNF207 in Cancer Cells

This protocol outlines the generation of ZNF207 knockout cancer cell lines (e.g., HepG2) using the CRISPR-Cas9 system.

-

gRNA Design and Cloning:

-

Design two to three single guide RNAs (sgRNAs) targeting a conserved exon of the ZNF207 gene using a suitable online tool.

-

Synthesize and anneal complementary oligonucleotides for each sgRNA.

-

Clone the annealed oligos into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).

-

-

Transfection:

-

Seed HepG2 cells in a 6-well plate to reach 70-80% confluency on the day of transfection.

-

Transfect the cells with the gRNA-Cas9 plasmid using a lipid-based transfection reagent according to the manufacturer's instructions.

-

-

Selection and Clonal Isolation:

-

48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.

-

After selection, perform limiting dilution in 96-well plates to isolate single-cell clones.

-

-

Validation of Knockout:

-

Expand the single-cell clones.

-

Extract genomic DNA and perform PCR amplification of the targeted region.

-

Use Sanger sequencing or a T7 endonuclease I assay to screen for insertions or deletions (indels).

-

Confirm the absence of ZNF207 protein expression by Western blotting.

-

siRNA-Mediated Knockdown of ZNF207

This protocol describes the transient knockdown of ZNF207 expression using small interfering RNA (siRNA).

-

siRNA Preparation:

-

Resuspend lyophilized ZNF207-specific and non-targeting control siRNAs in RNase-free water to a stock concentration of 20 µM.

-

-

Transfection:

-

Seed cancer cells (e.g., HCC cell lines) in 6-well plates to be 30-50% confluent at the time of transfection.

-

Prepare siRNA-lipid complexes by diluting the siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Add the complexes to the cells and incubate for 48-72 hours.

-

-

Validation of Knockdown:

-

Harvest the cells and extract total RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to determine the percentage of ZNF207 mRNA knockdown compared to the non-targeting control.

-

Perform Western blotting to confirm the reduction in ZNF207 protein levels.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following ZNF207 inhibition.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with varying concentrations of a ZNF207 inhibitor or transfect with ZNF207 siRNA. Include appropriate vehicle or non-targeting controls.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Western Blotting for ZNF207 and Pathway Proteins

This protocol is for detecting the protein levels of ZNF207 and key proteins in related signaling pathways.

-

Protein Extraction:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against ZNF207 or other proteins of interest (e.g., phospho-p38, IDO1) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizing the Role of ZNF207: Signaling Pathways and Experimental Workflows

Caption: ZNF207 signaling pathway in cancer.

Caption: Experimental workflow for studying ZNF207 inhibition.

Caption: Logical relationships of ZNF207 inhibition effects.

Conclusion and Future Directions

ZNF207 is a compelling target for cancer therapy, with its inhibition demonstrating the potential to overcome immune suppression and directly impact tumor cell survival. The dual effect of ZNF207 inhibition on both enhancing T-cell infiltration and reducing T-cell exhaustion makes it a particularly attractive strategy, especially in combination with immune checkpoint inhibitors like anti-PD1 therapy. Future research should focus on the development of small molecule inhibitors targeting ZNF207 to translate these promising preclinical findings into clinical applications. A deeper understanding of the ZNF207 interactome and the full scope of its transcriptional targets will further illuminate its role in cancer and may reveal additional therapeutic vulnerabilities.

References

The Mechanistic Impact of ZNF207 Inhibition on Mitotic Spindle Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc finger protein 207 (ZNF207), also known as BuGZ, is a critical regulator of mitotic spindle assembly and chromosome segregation. Its multifaceted role in stabilizing the spindle assembly checkpoint (SAC) protein BUB3 and promoting proper kinetochore-microtubule attachments has made it an attractive target for anti-cancer drug development. This technical guide provides an in-depth analysis of the effects of ZNF207 inhibition on spindle assembly, with a focus on the natural compound Parthenolide, a known covalent inhibitor of ZNF207. We will delve into the molecular mechanism of action, present quantitative data on its effects, detail relevant experimental protocols, and visualize the associated signaling pathways.

Introduction to ZNF207 in Spindle Assembly

ZNF207 is a kinetochore- and microtubule-binding protein that plays a pivotal role in ensuring the fidelity of cell division.[1] Its key functions in mitosis include:

-

Promotion of Microtubule Polymerization: ZNF207 concentrates tubulin, thereby promoting the polymerization and bundling of microtubules, which are the fundamental components of the mitotic spindle.

-

Stabilization of BUB3: ZNF207 binds to and stabilizes the SAC protein BUB3, protecting it from proteasomal degradation. This interaction is crucial for the proper localization of BUB3 to kinetochores.[1]

-

Regulation of Chromosome Alignment: By mediating the loading of BUB3 onto kinetochores, ZNF207 ensures correct kinetochore-microtubule attachments, a prerequisite for accurate chromosome alignment at the metaphase plate.[1]

Given its critical role in mitosis, the inhibition of ZNF207 presents a promising strategy for inducing mitotic arrest and cell death in rapidly dividing cancer cells.

Parthenolide as a ZNF207 Inhibitor ("Znf207-IN-1")

While a specific inhibitor designated "this compound" is not documented, the natural sesquiterpene lactone Parthenolide has been identified as a direct, covalent inhibitor of ZNF207.[1] Parthenolide's anti-mitotic activity stems from its ability to disrupt the normal function of ZNF207, leading to defects in spindle assembly and activation of the mitotic checkpoint.

Mechanism of Action

Parthenolide exerts its inhibitory effect on ZNF207 through a specific covalent modification. It has been demonstrated that Parthenolide directly binds to cysteine 54 (Cys54) within the microtubule-binding domain of ZNF207.[1] This covalent linkage interferes with the ability of ZNF207 to attach to microtubules, thereby preventing the proper formation of stable kinetochore-microtubule connections. This disruption of a fundamental mitotic process leads to mitotic arrest and, ultimately, can trigger apoptotic cell death.

Quantitative Data on the Effects of ZNF207 Inhibition by Parthenolide

The inhibition of ZNF207 by Parthenolide leads to several quantifiable effects on mitotic cells. The following tables summarize key findings from various studies.

Table 1: Cytotoxicity and Anti-proliferative Activity of Parthenolide

| Cell Line | Assay Type | IC50 (µM) | Exposure Time (h) | Reference |

| SiHa (Cervical Cancer) | MTT | 8.42 ± 0.76 | 48 | |

| MCF-7 (Breast Cancer) | MTT | 9.54 ± 0.82 | 48 | |

| HCT-116 (p53+/+) (Colorectal Cancer) | Not Specified | 17.6 ± 1.8 | 72 | |

| HCT-116 (p53-/-) (Colorectal Cancer) | Not Specified | 41.6 ± 1.2 | 72 | |

| SGC7901 (Gastric Cancer) | Not Specified | 17.48 ± 1.07 | 48 | |

| LNCaP (Prostate Cancer) | Not Specified | 8.9 ± 1.9 | 72 | |

| PC3 (Prostate Cancer) | Not Specified | 2.7 ± 1.1 | 72 | |

| DU145 (Prostate Cancer) | Not Specified | 4.7 ± 1.9 | 72 | |

| Multiple Lymphoid Malignancies | Resazurin | 1 - 10 | 72 |

Table 2: Effects of Parthenolide on Mitotic Parameters

| Parameter | Cell Line | Treatment | Observation | Reference |

| Kinetochore-Microtubule Attachment | U2OS | 15 µM Parthenolide | Prevents the formation of stable attachments. | |

| Astrin Intensity at Kinetochores | U2OS | 15 µM Parthenolide | Strongly reduced (0.45 ± 0.3 vs 1 ± 0.27 in DMSO). | |

| Mitotic Arrest | Raji and MOLT-4 | 10 µM and 7.5 µM Parthenolide, respectively | Induces G2/M phase cell cycle arrest. | |

| Microtubule Regrowth after Cold Shock | U2OS | 15 µM Parthenolide | Interferes with the formation of stable microtubule bundles (k-fibers). | |

| Spindle Length in Metaphase | U2OS | 15 µM Parthenolide | No significant alteration. | |

| Astral Microtubule Intensity in Metaphase | U2OS | 15 µM Parthenolide | No significant alteration. |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of ZNF207 inhibition on spindle assembly.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic and anti-proliferative effects of a ZNF207 inhibitor.

Materials:

-

Cancer cell lines (e.g., HeLa, U2OS)

-

96-well plates

-

Complete culture medium

-

ZNF207 inhibitor (e.g., Parthenolide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of the ZNF207 inhibitor and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Immunofluorescence Staining of Mitotic Spindle and Kinetochores

This protocol allows for the visualization of the effects of ZNF207 inhibition on spindle morphology and kinetochore-microtubule attachments.

Materials:

-

Cells grown on coverslips

-

ZNF207 inhibitor (e.g., Parthenolide)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-CENP-C for kinetochores, anti-Astrin for stable k-fiber attachments)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for DNA staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with the ZNF207 inhibitor or vehicle control for the desired duration.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes (if using paraformaldehyde fixation).

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the DNA with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.

In-Cell Click Chemistry Assay for Target Engagement

This protocol can be used to confirm the direct binding of a modified inhibitor (e.g., alkyne-Parthenolide) to its cellular target, ZNF207.

Materials:

-

Cells cultured in appropriate plates

-

Alkyne-modified inhibitor (e.g., alkyne-Parthenolide)

-

Azide-fluorophore conjugate

-

Copper(II) sulfate (CuSO4)

-

Copper ligand (e.g., THPTA)

-

Reducing agent (e.g., sodium ascorbate)

-

Fixation and permeabilization reagents (as for immunofluorescence)

-

Fluorescence microscope

Procedure:

-

Treat cells with the alkyne-modified inhibitor for a specified time.

-

Fix and permeabilize the cells as described in the immunofluorescence protocol.

-

Prepare the click reaction cocktail containing the azide-fluorophore, CuSO4, copper ligand, and sodium ascorbate in PBS.

-

Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.

-

Wash the cells extensively with PBS.

-

Proceed with DAPI staining and mounting as in the immunofluorescence protocol.

-

Visualize the localization of the inhibitor-fluorophore conjugate within the cell using a fluorescence microscope.

Signaling Pathways and Logical Relationships

The inhibition of ZNF207 by Parthenolide disrupts a key node in the complex signaling network that governs mitosis. The following diagrams, generated using the DOT language, illustrate these relationships.

ZNF207's Role in Spindle Assembly

Caption: ZNF207's central role in promoting spindle assembly.

Parthenolide's Mechanism of Action

Caption: Parthenolide's inhibitory effect on ZNF207 function.

Experimental Workflow for Investigating a ZNF207 Inhibitor

Caption: Workflow for characterizing a ZNF207 inhibitor.

Conclusion

The inhibition of ZNF207 represents a compelling strategy for the development of novel anti-cancer therapeutics that target the mitotic machinery. The natural product Parthenolide serves as a valuable tool compound for studying the consequences of ZNF207 inhibition, demonstrating that interference with ZNF207's microtubule-binding activity leads to catastrophic errors in spindle assembly and ultimately, mitotic arrest. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers to further investigate ZNF207 as a therapeutic target and to discover and characterize new, potent, and specific inhibitors. Further research should focus on elucidating the impact of ZNF207 inhibition on the ZNF207-BUB3 interaction and on developing more specific inhibitors to minimize off-target effects.

References

The Inhibition of the ZNF207-BUB3 Axis: A Technical Guide to ZNF207-IN-1 and Other Modulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the regulation of the mitotic checkpoint protein BUB3 by the zinc finger protein ZNF207, also known as BuGZ. It focuses on the current understanding of small molecule inhibitors targeting ZNF207, with a primary focus on the recently identified potent inhibitor, Znf207-IN-1 (also referred to as compound C16) . Additionally, this guide explores the mechanism of action of Parthenolide, a natural product that directly targets ZNF207 and subsequently disrupts BUB3's function in mitotic progression. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the ZNF207-BUB3 interaction in oncology and other relevant disease areas.

Introduction: The Critical Role of the ZNF207-BUB3 Interaction in Mitosis

The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. The Spindle Assembly Checkpoint (SAC) is a crucial surveillance mechanism that ensures each chromosome is correctly attached to the mitotic spindle before allowing the cell to enter anaphase. BUB3 (Budding Uninhibited by Benzimidazoles 3) is a core component of the SAC. Its proper localization and function are dependent on its interaction with ZNF207 (Zinc Finger Protein 207), also known as BuGZ (BUB3-interacting and GLEBS motif-containing protein ZNF207).

ZNF207 acts as a chaperone for BUB3, binding to it, ensuring its stability, and facilitating its recruitment to the kinetochores, the protein structures on chromosomes where spindle fibers attach.[1][2] This recruitment is essential for the proper functioning of the SAC. Disruption of the ZNF207-BUB3 interaction leads to defects in chromosome alignment, compromised SAC activity, and ultimately, aneuploidy, a hallmark of many cancers.[1][3] This makes the ZNF207-BUB3 axis an attractive target for therapeutic intervention, particularly in oncology.

Small Molecule Inhibitors of ZNF207

Recent research has led to the identification of small molecules that can inhibit the function of ZNF207, thereby providing valuable tools to probe the ZNF207-BUB3 pathway and offering potential starting points for drug discovery programs.

This compound (Compound C16): A Potent Synthetic Inhibitor

This compound, also known as compound C16, is a recently developed potent inhibitor of ZNF207.[4] It belongs to a series of N-(anthracen-9-ylmethyl) benzamide derivatives designed to target ZNF207.

The inhibitory activity of this compound has been characterized in cellular assays, primarily focusing on its effects on glioma cell stemness and viability.

| Parameter | Value | Cell Line/Context | Reference |

| IC50 (Sphere Formation) | 0.5 - 2.5 µM | Glioma Cells | |

| IC50 (Cytotoxicity) | 0.5 - 15 µM | Glioma Cells |

Table 1: In vitro activity of this compound.

While the precise molecular mechanism by which this compound inhibits ZNF207 and its subsequent effect on the ZNF207-BUB3 interaction are still under investigation, its discovery was part of a rational design campaign targeting ZNF207 to weaken the stemness of glioma cells. The observed inhibition of sphere formation and cytotoxicity in glioma cells strongly suggest that this compound disrupts the essential functions of ZNF207, which are intrinsically linked to BUB3 regulation and mitotic progression. Further studies are required to elucidate whether this compound directly interferes with the ZNF207-BUB3 protein-protein interaction, disrupts ZNF207's microtubule-binding capacity, or affects its stability.

The following are generalized protocols for assays typically used to characterize inhibitors like this compound.

Sphere Formation Assay:

-

Cell Culture: Glioma stem-like cells are cultured in serum-free neural stem cell medium supplemented with growth factors (e.g., EGF and bFGF).

-

Treatment: Cells are seeded at a low density in non-adherent plates and treated with varying concentrations of this compound.

-

Incubation: Cells are incubated for a period of 7-14 days to allow for sphere formation.

-

Quantification: The number and size of the formed spheres (neurospheres) are quantified using a microscope. The IC50 value is calculated as the concentration of the inhibitor that reduces sphere formation by 50%.

Cytotoxicity Assay (e.g., MTT or CellTiter-Glo):

-

Cell Plating: Glioma cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Addition: The cells are treated with a serial dilution of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment:

-

MTT Assay: MTT reagent is added to the wells and incubated. The resulting formazan crystals are dissolved, and the absorbance is measured.

-

CellTiter-Glo Assay: A reagent that measures ATP levels is added to the wells, and the resulting luminescence is measured.

-

-

Data Analysis: The IC50 value is determined by plotting cell viability against the inhibitor concentration.

Parthenolide: A Natural Product Targeting ZNF207

Parthenolide, a sesquiterpene lactone derived from the feverfew plant, has been identified as a direct, covalent inhibitor of ZNF207.

Quantitative data for the direct interaction of Parthenolide with ZNF207 is still emerging. However, its effects on mitotic progression have been characterized.

| Parameter | Effect | Cell Line/Context | Reference |

| Kinetochore levels of BUB1 | Reduced upon Parthenolide treatment | Nocodazole-arrested cells | |

| Kinetochore-microtubule attachment | Impeded by Parthenolide | Mitotic cells |

Table 2: Cellular effects of Parthenolide on ZNF207-related functions.

Parthenolide's mechanism of action has been elucidated in more detail. It contains an α-methylene-γ-lactone moiety that reacts with nucleophiles, particularly the thiol groups of cysteine residues. Parthenolide covalently binds to Cys54 of ZNF207, which is located within its N-terminal zinc finger domain responsible for microtubule binding. This covalent modification inhibits the ability of ZNF207 to bind to microtubules, which in turn disrupts the proper attachment of kinetochores to the mitotic spindle.

Since ZNF207 is essential for the loading and stabilization of BUB3 at the kinetochores, the inhibition of ZNF207's function by Parthenolide indirectly leads to a dysfunctional spindle assembly checkpoint due to the mislocalization and potential destabilization of BUB3.

Click-Chemistry Based Target Identification:

-

Probe Synthesis: Parthenolide is functionalized with a clickable tag (e.g., an alkyne or azide).

-

Cell Treatment: Cells are treated with the Parthenolide probe.

-

Lysis and Click Reaction: Cells are lysed, and the probe-bound proteins are "clicked" to a reporter molecule (e.g., biotin or a fluorescent dye).

-

Enrichment and Identification: Biotinylated proteins are enriched using streptavidin beads and identified by mass spectrometry.

Immunofluorescence Staining for Kinetochore Proteins:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with the inhibitor (e.g., Parthenolide) and a mitotic arresting agent (e.g., nocodazole).

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Blocking and Antibody Incubation: Cells are blocked with a suitable blocking buffer and then incubated with primary antibodies against kinetochore markers (e.g., anti-BUB1, anti-ACA/CREST).

-

Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies.

-

Imaging and Analysis: Coverslips are mounted, and images are acquired using a fluorescence microscope. The intensity of the fluorescent signal at the kinetochores is quantified.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and the proposed mechanisms of action for the ZNF207 inhibitors.

Figure 1: Simplified signaling pathway of ZNF207 and BUB3 in the Spindle Assembly Checkpoint.

Figure 2: Proposed mechanisms of action for this compound and Parthenolide.

Figure 3: A generalized experimental workflow for the discovery and characterization of ZNF207 inhibitors.

Future Directions and Conclusion

The identification of this compound and the detailed mechanistic understanding of Parthenolide's interaction with ZNF207 represent significant advancements in our ability to pharmacologically probe the ZNF207-BUB3 axis. For drug development professionals, ZNF207 presents a promising target, and this compound serves as a valuable lead compound for optimization.

Future research should focus on:

-

Elucidating the precise binding mode of this compound to ZNF207 and its direct effect on the ZNF207-BUB3 interaction.

-

Expanding the structure-activity relationship (SAR) studies around the N-(anthracen-9-ylmethyl) benzamide scaffold to improve potency and selectivity.

-

Investigating the therapeutic potential of ZNF207 inhibitors in a broader range of cancer types where the SAC is dysregulated.

-

Developing more direct and high-throughput assays to screen for modulators of the ZNF207-BUB3 protein-protein interaction.

References